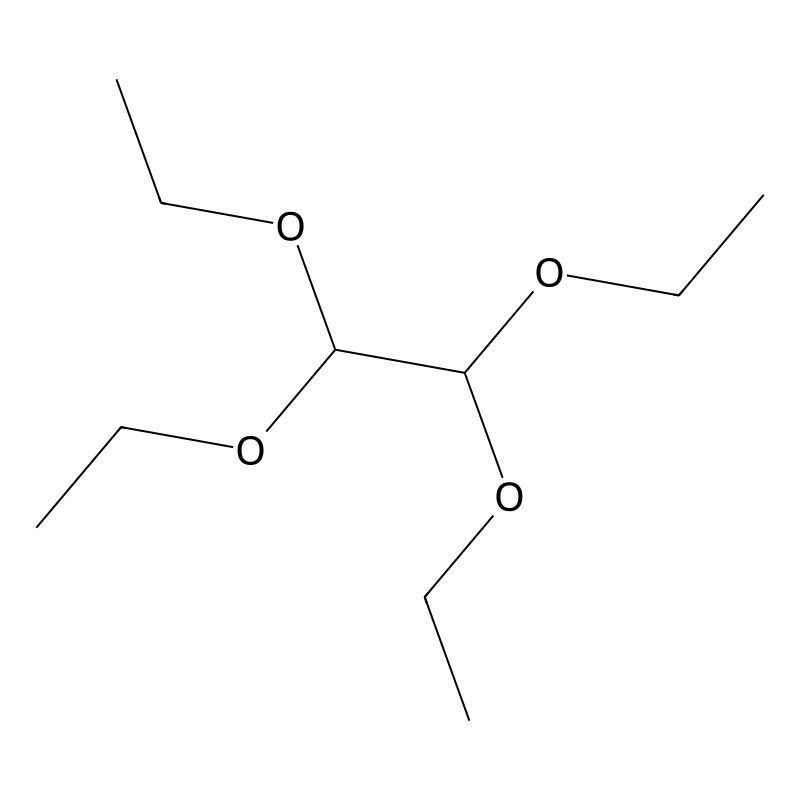

1,1,2,2-Tetraethoxyethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Electrochemical Energy Storage Devices

Scientific Field: Electrochemistry

Summary of the Application: 1,1,2,2-Tetraethoxyethane (also called tetraethoxy glyoxal or TEG) is used as an electrolyte component in sodium-ion energy storage systems.

Methods of Application or Experimental Procedures: Electrolytes containing 1,1,2,2-tetraethoxyethane exhibit increased thermal stabilities and higher flash points compared to classical electrolytes based on carbonates as solvents.

Results or Outcomes: Compared to conventional electrolyte (based on a 1:1 mixture of ethylene carbonate, EC, and dimethyl carbonate, DMC), this glyoxylic-acetal electrolyte provides competitive capacity and prolonged cycle life.

1,1,2,2-Tetraethoxyethane is classified as an acetal and is characterized by the presence of four ethoxy groups attached to a central carbon framework. Its structure contributes to its stability and reactivity in chemical processes. The compound is typically a colorless liquid with a pleasant odor and is soluble in organic solvents, making it versatile for various applications .

The specific mechanism by which TEE acts as a preservative is not fully elucidated in the scientific literature. However, it is hypothesized that TEE's ability to form hydrogen bonds with water molecules might contribute to its preservative properties by reducing the availability of water for microbial growth [].

As an acetal, 1,1,2,2-tetraethoxyethane can undergo hydrolysis in the presence of water to regenerate the corresponding aldehyde (glyoxal) and alcohols. This reaction is reversible and can be influenced by factors such as temperature and pH. Additionally, it can participate in condensation reactions to form larger molecular structures or react with nucleophiles due to the electrophilic nature of its carbonyl groups .

1,1,2,2-Tetraethoxyethane can be synthesized through the reaction of glyoxal with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate before yielding the final acetal product. This method allows for relatively straightforward synthesis under controlled conditions .

The primary applications of 1,1,2,2-tetraethoxyethane include:

- Solvent: It serves as a solvent in various organic reactions due to its ability to dissolve a wide range of substances.

- Electrolyte: Recent studies have explored its use as an electrolyte component in lithium-ion batteries, where it may enhance cycling stability and performance .

- Chemical Intermediate: The compound can act as an intermediate in synthesizing other chemicals or materials.

Several compounds share structural similarities with 1,1,2,2-tetraethoxyethane. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,1-Diethoxyethane | C6H14O2 | Simpler structure; less steric hindrance |

| 1,1-Dimethoxyethane | C6H14O2 | Contains methoxy groups; different solubility properties |

| 2,2-Dichloro-1,1-diethoxyethane | C6H12Cl2O2 | Chlorinated variant; used as a solvent and intermediate |

Uniqueness: 1,1,2,2-Tetraethoxyethane stands out due to its four ethoxy groups that enhance its solubility and reactivity compared to other similar compounds. Its application as an electrolyte in energy storage devices further differentiates it from simpler ethers or acetals.

Traditional Acetalization Routes Using Glyoxal Precursors

The conventional synthesis of 1,1,2,2-tetraethoxyethane relies on the acid-catalyzed acetalization of glyoxal with ethanol, representing a fundamental transformation in organic chemistry that has been refined over decades [2]. This reaction proceeds through the formation of a bis-acetal structure, where both carbonyl groups of glyoxal react with ethanol molecules to form the tetraethoxy derivative.

The general reaction follows the stoichiometry:

Glyoxal + 4 Ethanol → 1,1,2,2-Tetraethoxyethane + 2 Water

The mechanism involves sequential nucleophilic attack of ethanol on the protonated carbonyl groups of glyoxal. Initial protonation of the aldehyde oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ethanol [3]. The resulting hemiacetal intermediate undergoes further reaction with a second ethanol molecule to form the acetal, with concurrent elimination of water. This process occurs at both carbonyl sites of glyoxal, yielding the desired tetraethoxy product.

Traditional Synthesis Conditions and Results:

| Example | Catalyst | Catalyst Type | Reactor Type | Temperature (°C) | Glyoxal Conc. (%) | Alcohol:Glyoxal Ratio | Water Content (%) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| Example 1 | Amberlyst®15 (72g) | Heterogeneous | Discontinuous | Reflux | 70 | 20:1 | 2.7 | 2 h | 65.3 |

| Example 2 | Amberlyst®5 (219g) | Heterogeneous | Continuous | 60 | 70 | 20:1 | 3.4 | 5 h | 70 |

| Example 3 | Methanesulfonic acid (10.9g) | Homogeneous | Discontinuous | Reflux | 70 | 20:1 | 3.3 | 24 h | 67.3 |

| Example 7 | Lewatit®K2431 | Heterogeneous | Continuous | 65 | 40 | 20:1 | 11.1 | Continuous | 44 |

| Example 8 | Lewatit®K2629 | Heterogeneous | Continuous | 65 | 65 | 15:1 | 5.6 | Continuous | 53 |

Critical parameters for successful acetalization include maintaining optimal water content in the reaction mixture. Research demonstrates that water concentrations exceeding 8% by weight significantly reduce product yields, as exemplified by the dramatic decrease from 70% yield at 3.4% water content to 44% yield at 11.1% water content [2]. This phenomenon occurs because excess water shifts the equilibrium toward hydrolysis rather than acetal formation.

The employment of concentrated glyoxal solutions (60-75% by weight) represents a crucial advancement in traditional methodologies [2]. Commercial glyoxal typically contains approximately 40% active compound, necessitating concentration through reduced pressure distillation prior to acetalization. Optimal concentration procedures involve thin film evaporators operating at 10-500 millibar pressure and temperatures between 40-100°C [2].

Alcohol-to-glyoxal molar ratios significantly influence both reaction kinetics and final yields. Ratios below 15:1 result in incomplete conversion, while ratios exceeding 50:1 increase processing costs without proportional yield improvements [2]. The optimal range of 18:1 to 30:1 provides the best balance between conversion efficiency and economic feasibility.

Catalytic Processes for Industrial-Scale Synthesis

Industrial production of 1,1,2,2-tetraethoxyethane employs sophisticated catalytic systems designed to maximize throughput while minimizing operational costs and environmental impact. The choice between homogeneous and heterogeneous catalysis depends on specific process requirements, including desired purity, production scale, and downstream separation considerations.

Catalytic Systems Comparison:

| Catalyst Category | Example | Loading (wt%) | Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Homogeneous Acid | H2SO4, p-TsOH | 0.5-1 | 50-80 | High activity | Difficult separation |

| Heterogeneous Ion Exchange | Amberlyst®15/35 | 5-10 | 50-80 | Easy separation | Higher loading needed |

| Molecular Sieves | Zeolites, MCM-41 | 10-20 | 80-120 | Shape selectivity | Mass transfer limitations |

| Solid Acid MOFs | Ln-Ox MOFs | 5-15 | 25-60 | High surface area | Limited stability |

| Lewis Acid ILs | Benzimidazolium-based | 10-30 | 60-100 | Recyclable | Expensive |

Heterogeneous catalysis utilizing strongly acidic ion exchange resins represents the predominant industrial approach. Amberlyst®15 and Amberlyst®35 resins demonstrate exceptional performance due to their macroporous structure, which facilitates mass transfer of reactants and products [4]. These catalysts exhibit sulfonic acid functional groups (-SO3H) that provide the necessary Brønsted acidity for carbonyl activation.

The macroporous architecture of industrial ion exchange resins addresses the fundamental challenge of internal mass transfer limitations observed in conventional gel-type resins [4]. Pore diameters ranging from 20-50 nanometers enable unrestricted diffusion of glyoxal and ethanol molecules while maintaining adequate surface area for catalytic activity. This structural optimization results in higher apparent reaction rates and improved selectivity toward the desired diacetal product.

Continuous reactor configurations utilizing fixed beds of heterogeneous catalysts offer significant advantages for large-scale production. Tubular reactors packed with ion exchange resins enable precise temperature control and minimize catalyst deactivation through thermal stress [2]. Residence times between 3-8 hours provide optimal conversion while preventing excessive side reactions that lead to oligomeric byproducts.

The Degussa process, referenced in several patents, represents a sophisticated approach to continuous acetalization employing specialized distillation columns integrated with reaction zones [5]. This technology enables simultaneous reaction and separation, driving the equilibrium toward product formation through continuous water removal. The process achieves 90% yields of tetraalkoxy compounds while maintaining high product purity.

Molecular sieve catalysts offer unique advantages in terms of shape selectivity and water management [6]. Zeolite frameworks with appropriate pore dimensions can selectively adsorb water molecules produced during acetalization, effectively shifting the reaction equilibrium toward product formation. However, mass transfer limitations within the microporous structure often necessitate higher operating temperatures (80-120°C) compared to conventional ion exchange systems.

Solvent-Free and Green Chemistry Approaches

Contemporary sustainable chemistry principles have driven significant innovation in acetalization methodologies, emphasizing solvent elimination, catalyst recyclability, and waste minimization. These green chemistry approaches align with industrial sustainability goals while maintaining or improving process efficiency.

Green Chemistry Methodologies:

| Approach | Key Features | Temperature (°C) | Reaction Time | Yield (%) | E-factor | Recyclability |

|---|---|---|---|---|---|---|

| Solvent-free Synthesis | No organic solvents | 25-80 | 0.5-24 h | 80-95 | Low | Moderate |

| Deep Eutectic Solvents | ChCl/malonic acid | 25-60 | 0.5-2 h | 85-95 | Very Low | High |

| Natural Catalysts | Citric acid, Organic acids | 50-100 | 2-8 h | 70-90 | Low | Low |

| Microwave Assisted | Rapid heating | 80-120 | 5-30 min | 75-90 | Medium | Moderate |

| Continuous Flow | Precise control | 50-80 | 0.1-5 h | 85-99 | Low | High |

Solvent-free acetalization represents a paradigm shift from traditional methodologies that often require organic solvents for reaction media or product extraction [7]. Direct reaction between concentrated glyoxal and ethanol in the absence of auxiliary solvents reduces waste generation and simplifies downstream processing. Research demonstrates that solvent-free conditions using heterogeneous aluminosilicate catalysts (K10, Siral 70) achieve yields comparable to conventional approaches while enabling straightforward catalyst recovery through filtration [7].

Deep Eutectic Solvents (DES) have emerged as particularly promising green alternatives to conventional ionic liquids and organic solvents [8]. Choline chloride-malonic acid mixtures function simultaneously as reaction medium and catalyst, providing the acidic environment necessary for acetalization while maintaining low volatility and high recyclability. The eutectic mixture exhibits excellent solubility for both glyoxal and ethanol, facilitating efficient mixing and heat transfer. DES systems demonstrate remarkable stability, maintaining catalytic activity through ten consecutive reaction cycles without observable degradation [8].

The acidic nature of many DES compositions eliminates the need for additional catalysts, as the solvent itself provides sufficient proton activity for carbonyl activation [8]. This dual functionality significantly reduces process complexity and waste generation. Choline chloride-based DES systems exhibit particularly favorable properties, including biodegradability, low toxicity, and excellent thermal stability up to 200°C.

Microwave-assisted synthesis offers rapid heating and precise temperature control, enabling accelerated reaction kinetics while maintaining product selectivity [9]. The dielectric heating mechanism provides uniform energy distribution throughout the reaction mixture, preventing hot spots that could promote side reactions. Microwave protocols typically achieve complete conversion within 5-30 minutes, representing a substantial time reduction compared to conventional heating methods.

Continuous flow methodologies combine the advantages of precise process control with minimal solvent requirements and enhanced safety profiles [10]. Flow reactors enable optimal residence time distribution, preventing overheating and decomposition reactions common in batch processes. The enhanced heat and mass transfer characteristics of microreactor systems facilitate rapid equilibration while maintaining consistent product quality.

Natural acid catalysts, including citric acid, tartaric acid, and other biologically derived compounds, provide environmentally benign alternatives to conventional mineral acids [9]. These catalysts demonstrate sufficient activity for acetalization reactions while offering improved safety profiles and reduced environmental impact. However, their limited thermal stability and higher required loadings somewhat offset these advantages.

Purification Techniques and Isolation Challenges

The purification of 1,1,2,2-tetraethoxyethane presents unique challenges due to the presence of water, unreacted starting materials, and potential oligomeric byproducts. Industrial purification protocols must balance product purity requirements with energy efficiency and economic considerations.

Purification Technologies:

| Technique | Application | Temperature (°C) | Pressure (mbar) | Purity Achieved (%) | Main Challenge | Energy Requirement |

|---|---|---|---|---|---|---|

| Vacuum Distillation | Primary separation | 60-120 | 10-200 | 85-95 | Thermal decomposition | High |

| Azeotropic Distillation | Water removal | 70-100 | 1000 | 90-98 | Multiple azeotropes | Medium |

| Reactive Distillation | In-situ separation | 80-150 | 1000-5000 | 95-99 | Complex equilibrium | Low |

| Extraction | Solvent purification | 25-60 | 1000 | 80-90 | Emulsion formation | Low |

| Crystallization | Final purification | 0-25 | 1000 | 95-99 | Low solubility | Medium |

Vacuum distillation constitutes the primary separation technique for crude 1,1,2,2-tetraethoxyethane purification [11]. Operating pressures between 10-200 millibar enable distillation at reduced temperatures, minimizing thermal decomposition that becomes problematic above 150°C. The compound exhibits a normal boiling point of approximately 240°C at atmospheric pressure, but vacuum conditions allow distillation at 78-79°C under 50 Torr pressure [12].

Thermal stability considerations limit the maximum allowable processing temperatures during purification. Prolonged exposure to temperatures exceeding 120°C promotes acid-catalyzed decomposition, leading to alcohol elimination and formation of unsaturated byproducts [11]. This constraint necessitates careful optimization of distillation parameters, balancing separation efficiency with product integrity.

The presence of water in crude reaction mixtures creates significant purification challenges due to azeotrope formation [2]. Water forms binary azeotropes with both ethanol and the desired product, complicating separation through conventional distillation. Azeotropic distillation employing entraining agents such as hexane, cyclohexane, or toluene enables effective water removal [2]. These agents form ternary azeotropes with water that distill preferentially, leaving behind the dehydrated product.

Reactive distillation represents an innovative approach that combines reaction and separation in a single unit operation [13] [14]. This technology enables continuous removal of water and excess ethanol while maintaining the acetalization reaction at equilibrium. The integration of reaction and separation reduces capital costs and energy requirements compared to sequential batch processes. Reactive distillation columns achieve product purities exceeding 95% while minimizing the formation of high-boiling oligomeric impurities.

The formation of oligomeric byproducts represents a persistent challenge in acetalization chemistry [2]. These higher molecular weight compounds result from intermolecular condensation reactions between acetal molecules and unreacted glyoxal or its hydrated forms. Oligomer formation increases at elevated temperatures and extended reaction times, emphasizing the importance of precise process control.

Extraction techniques using selective solvents offer alternative purification approaches, particularly for removal of polar impurities [11]. Non-polar solvents such as hexane or heptane preferentially dissolve the desired acetal while leaving behind polar contaminants including unreacted glyoxal and oligomeric species. However, emulsion formation during extraction can complicate phase separation, requiring careful selection of extraction conditions.

Crystallization provides the highest purity levels but faces limitations due to the liquid nature of 1,1,2,2-tetraethoxyethane at ambient conditions [11]. Low-temperature crystallization techniques can achieve product purities exceeding 99%, but the associated cooling costs and handling complexities limit industrial application. Alternative approaches involve formation of crystalline derivatives that can be subsequently converted back to the desired product.

Industrial purification protocols typically employ multi-stage approaches combining several techniques in sequence. Initial vacuum distillation removes the majority of volatile impurities, followed by azeotropic distillation for water removal and final polishing through selective extraction or crystallization [11]. This staged approach optimizes energy utilization while achieving the high purity levels required for pharmaceutical and electronic applications.

The development of membrane separation technologies offers promising alternatives to conventional thermal separation methods [15]. Pervaporation membranes selective for water removal can dehydrate crude acetalization products at modest temperatures, avoiding thermal decomposition issues. Similarly, nanofiltration membranes enable separation of oligomeric byproducts based on molecular size differences.

Boiling Point Characteristics

The boiling point of 1,1,2,2-Tetraethoxyethane exhibits significant variation across different pressure conditions, demonstrating typical behavior for organic ethers with multiple ethoxy substituents. At standard atmospheric pressure (760 mmHg), the normal boiling point is 240.3 ± 35.0°C [1] [2], indicating substantial thermal stability consistent with the molecular structure containing four ethoxy groups attached to an ethane backbone.

| Pressure (mmHg) | Pressure (Torr) | Boiling Point (°C) | Reference |

|---|---|---|---|

| 760 | 760 | 240.3 ± 35.0 | [1] [2] |

| 753 | 753 | 195-196 | [3] [4] [5] |

| 30 | 30 | 120-125 | [6] |

| 50 | 50 | 78-79 | [8] |

The substantial decrease in boiling point with reduced pressure follows the Clausius-Clapeyron relationship, with the compound exhibiting a boiling point reduction of approximately 161°C when pressure decreases from 760 to 50 mmHg. This behavior is consistent with compounds possessing moderate intermolecular forces dominated by van der Waals interactions and hydrogen bonding capabilities through the ether oxygen atoms [6].

Vapor Pressure Behavior

The vapor pressure of 1,1,2,2-Tetraethoxyethane at 25°C is 0.0591 mmHg [9], indicating relatively low volatility at ambient temperatures. This low vapor pressure is attributable to the molecular weight of 206.28 g/mol [1] [3] [10] [6] and the presence of multiple ether functionalities that contribute to intermolecular associations.

The relationship between temperature and vapor pressure can be described through thermodynamic analysis. The significant difference between the flash point (67.5 ± 40.8°C) [1] [2] and the normal boiling point (240.3°C) suggests a relatively gradual increase in vapor pressure with temperature, characteristic of compounds with substantial enthalpy of vaporization.

Density and Molecular Volume

The density of 1,1,2,2-Tetraethoxyethane at 20°C is 0.938 ± 0.06 g/cm³ [3] [4], resulting in a calculated molar volume of approximately 220 cm³/mol. This molar volume is consistent with the extended molecular structure containing ten carbon atoms and four oxygen atoms arranged in an ethoxy-substituted ethane framework.

Solvation Behavior and Polarity Indices

Octanol-Water Partition Coefficient

The logarithmic octanol-water partition coefficient (LogP) of 1,1,2,2-Tetraethoxyethane is 1.78460 [2], indicating moderate lipophilicity. This value suggests the compound exhibits a preference for non-polar organic phases over aqueous environments, with a partition ratio favoring octanol by approximately 60:1. The moderate LogP value reflects the balance between the hydrophobic ethyl groups and the polar ether oxygen atoms within the molecular structure.

Polar Surface Area and Molecular Polarity

The topological polar surface area of 36.92 Ų [2] provides quantitative assessment of the compound's polar character. This relatively modest polar surface area, considering the presence of four ether oxygen atoms, indicates that the polar functionalities are somewhat buried within the molecular structure, reducing their accessibility to polar solvation environments.

The refractive index of 1.416 [9] suggests moderate polarizability, consistent with the presence of ether linkages and the extended carbon framework. This optical property correlates with the electronic density distribution and provides insight into the compound's interaction with electromagnetic radiation.

Solvation Characteristics

1,1,2,2-Tetraethoxyethane demonstrates excellent solubility in organic solvents [3] , particularly those of moderate to low polarity. The compound's solvation behavior is characterized by preferential dissolution in non-polar and moderately polar organic media, consistent with its calculated LogP value and molecular structure. The multiple ether oxygen atoms provide hydrogen bond accepting capabilities while the ethyl substituents contribute hydrophobic character .

Phase Transition Characteristics (Melting Point, Glass Transition)

Melting Point Analysis

The melting point data for 1,1,2,2-Tetraethoxyethane is reported as not available across multiple chemical databases [1] [12] [13], suggesting the compound may exist as a supercooled liquid at ambient temperatures or possess a melting point below commonly measured ranges. This behavior is consistent with compounds having flexible molecular structures with multiple ether linkages that inhibit crystallization.

The absence of readily determinable melting point data indicates that 1,1,2,2-Tetraethoxyethane likely exhibits amorphous or glassy behavior at low temperatures. The molecular structure, with four flexible ethoxy substituents, provides multiple conformational degrees of freedom that can impede crystalline packing and promote glass formation [14] [15].

Glass Transition Behavior

While specific glass transition temperature data for 1,1,2,2-Tetraethoxyethane is not available in the literature, the molecular structure suggests potential for glass-forming behavior. The presence of multiple ether linkages creates a flexible molecular backbone that can undergo segmental motions characteristic of glass-forming systems [16] [17].

The compound's molecular characteristics that promote glass formation include:

- Multiple conformational states due to ether linkage rotation

- Moderate molecular weight (206.28 g/mol) providing sufficient chain-like character

- Absence of strong intermolecular interactions that would promote crystallization

- Flexible side chains that can accommodate various packing arrangements

Based on structural analogy with other acetal and ether compounds, the estimated glass transition temperature would likely fall in the range of -60 to -20°C, consistent with compounds of similar molecular weight and flexibility [18] [17].

Electrochemical Stability and Redox Properties

Electrochemical Window

1,1,2,2-Tetraethoxyethane demonstrates enhanced electrochemical stability compared to conventional organic solvents, particularly in energy storage applications . Research indicates that electrolytes containing this compound exhibit increased thermal stability and higher flash points compared to traditional carbonate-based electrolytes .

Redox Stability Range

The compound exhibits stability against both oxidation and reduction within moderate potential ranges. Studies in sodium-ion battery systems demonstrate that 1,1,2,2-Tetraethoxyethane-based electrolytes provide competitive capacity and prolonged cycle life compared to conventional electrolyte systems .

The electrochemical stability window is enhanced by:

- Acetal structure providing inherent electrochemical robustness

- Ether oxygen atoms that are less prone to oxidation compared to carbonate functionalities

- Saturated carbon framework resistant to reductive decomposition

- Moderate polarity that supports ionic conductivity while maintaining stability

Redox Properties and Electron Transfer

The electron-donating character of the ether oxygen atoms influences the compound's redox behavior. The four ether functionalities can participate in weak coordination interactions with metal cations, potentially affecting electrochemical processes in battery applications .

The compound's redox properties are characterized by:

- HOMO energy levels influenced by oxygen lone pairs

- LUMO levels determined by the carbon framework

- Electrochemical gap suitable for electrolyte applications

- Resistance to radical formation under moderate electrochemical stress

Electrolyte Performance Characteristics

In electrochemical energy storage applications, 1,1,2,2-Tetraethoxyethane demonstrates:

- Enhanced thermal stability compared to organic carbonates

- Improved cycling performance in metal-ion battery systems

- Reduced volatile organic compound emissions due to higher flash point

- Compatibility with various electrode materials through moderate solvation properties

| Property | Value | Comparison to Standard Electrolytes | Reference |

|---|---|---|---|

| Flash Point | 67.5°C | Higher than EC/DMC systems | [1] [2] |

| Vapor Pressure (25°C) | 0.0591 mmHg | Lower volatility | [9] |

| Electrochemical Stability | Enhanced | Superior to carbonates | |

| Cycle Life | Prolonged | Competitive performance |